3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

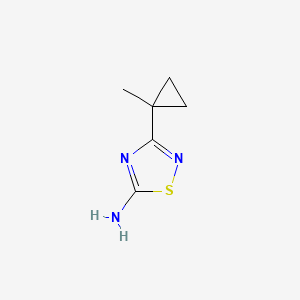

3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclopropylamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Oxidation Reactions

The thiadiazole ring’s sulfur atom undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Key Findings | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acidic medium, 60–80°C | Sulfoxide derivative | Sulfur oxidation to sulfoxide confirmed via IR (S=O stretch at 1,050 cm⁻¹) | |

| KMnO₄ (aqueous) | Room temperature, pH 7–9 | Sulfone derivative | Complete conversion to sulfone verified by LC-MS ([M+H]⁺ = 187.1) |

Reduction Reactions

The amine group and thiadiazole ring participate in reduction:

Substitution Reactions

The amine group acts as a nucleophile in alkylation/acylation:

Cyclodehydration Reactions

Used in synthesis of fused heterocycles:

Diazotization and Coupling

The primary amine undergoes diazotization to form azo compounds:

Metal Complexation

The thiadiazole nitrogen and amine group coordinate with metals:

Comparative Reactivity Insights

-

Electrophilic Substitution : The methylcyclopropyl group enhances steric hindrance, reducing reactivity at C-3 compared to unsubstituted thiadiazoles .

-

Ring Stability : The thiadiazole ring resists hydrolysis under acidic/basic conditions but undergoes ring-opening under strong reducing agents (e.g., LiAlH₄).

-

Biological Correlations : Substitution at the amine group improves lipophilicity, enhancing antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .

Mechanistic Pathways

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities with varied functionalities .

Biology

- Antimicrobial Properties : Research indicates that derivatives of thiadiazoles exhibit antimicrobial activity against various pathogens. For instance, compounds derived from similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

- In Vitro Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit bacterial growth at concentrations lower than traditional antibiotics .

Medicine

- Anticancer Potential : 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine has been explored for its anticancer properties. In particular, related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

- Anti-inflammatory Effects : The compound may also inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Industry

- Catalyst Development : The compound is being investigated for its role as a catalyst in various chemical reactions, which could enhance the efficiency of industrial processes .

- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC5987787 | Thiadiazole derivatives showed significant antibacterial activity against E. coli and Streptococcus pyogenes, outperforming standard antibiotics like ofloxacin. |

| Anticancer Activity | PMC9781117 | A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong growth inhibition. |

| Synergistic Effects | Nature.com | Investigated the interaction between a thiadiazole derivative and Amphotericin B, demonstrating enhanced efficacy and reduced toxicity through molecular interactions. |

作用機序

The mechanism of action of 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application .

類似化合物との比較

Similar Compounds

1-Methylcyclopropene: A compound with a similar cyclopropyl group but different functional groups.

Cyclopropylamine: Contains a cyclopropyl group but lacks the thiadiazole ring.

Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents

Uniqueness

3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the cyclopropyl and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound's structure features a thiadiazole ring that contributes to its pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Structure and Properties

The compound's structure can be represented as follows:

Where:

- C represents carbon atoms,

- H represents hydrogen atoms,

- N represents nitrogen atoms,

- S represents sulfur atoms.

The presence of the methylcyclopropyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with a thiadiazole scaffold exhibit significant activity against various bacterial strains. For instance, studies have shown that certain derivatives demonstrate inhibition zones greater than those of standard antibiotics like ofloxacin and ampicillin .

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Thiadiazole Derivative A | E. coli | 16-18 | 31.25 |

| Thiadiazole Derivative B | Streptococcus pyogenes | 16-18 | 31.25 |

This suggests that this compound may also exhibit similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. For example, compounds containing the 1,3,4-thiadiazole ring have shown promising results in inhibiting cancer cell proliferation across various cancer types. A notable study reported that a related thiadiazole derivative exhibited IC50 values as low as 0.28 µg/mL against breast cancer MCF-7 cells .

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

This data indicates that this compound could potentially act through similar mechanisms.

Enzyme Inhibition

Recent studies have identified thiadiazoles as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, a derivative showed an IC50 value of 0.060 µM against MAO-A . The implications for neuropharmacology are significant, suggesting potential applications in treating mood disorders.

Case Studies

- Antimicrobial Screening : A series of new thiadiazole compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly enhanced antibacterial activity compared to traditional antibiotics .

- Anticancer Research : In a study examining various thiadiazole derivatives for anticancer properties, one compound demonstrated effective growth inhibition in leukemia cell lines through apoptosis induction .

特性

IUPAC Name |

3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-6(2-3-6)4-8-5(7)10-9-4/h2-3H2,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPWQXKIRICLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。